tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1701505-88-5
VCID: VC2725382
InChI: InChI=1S/C12H21F3N2O3/c1-11(2,3)20-10(19)17-6-4-16(5-7-17)8-9(18)12(13,14)15/h9,18H,4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CC(C(F)(F)F)O
Molecular Formula: C12H21F3N2O3
Molecular Weight: 298.3 g/mol

tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate

CAS No.: 1701505-88-5

Cat. No.: VC2725382

Molecular Formula: C12H21F3N2O3

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate - 1701505-88-5

Specification

CAS No. 1701505-88-5
Molecular Formula C12H21F3N2O3
Molecular Weight 298.3 g/mol
IUPAC Name tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C12H21F3N2O3/c1-11(2,3)20-10(19)17-6-4-16(5-7-17)8-9(18)12(13,14)15/h9,18H,4-8H2,1-3H3
Standard InChI Key XBKVJYQPAPIZEZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC(C(F)(F)F)O
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC(C(F)(F)F)O

Introduction

Physical and Chemical Properties

Identification Data

The compound is uniquely identified through several standard chemical identifiers, as presented in Table 1, which facilitate its unambiguous recognition across chemical databases and literature.

Table 1: Identification Parameters of tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate

ParameterValue
CAS Registry Number1701505-88-5
Molecular FormulaC₁₂H₂₁F₃N₂O₃
Molecular Weight298.3 g/mol
IUPAC Nametert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate
InChIInChI=1S/C12H21F3N2O3/c1-11(2,3)20-10(19)17-6-4-16(5-7-17)8-9(18)12(13,14)15/h9,18H,4-8H2,1-3H3
InChIKeyXBKVJYQPAPIZEZ-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC(O)C(F)(F)F

The compound is structurally characterized by a piperazine ring core, with one nitrogen bearing a tert-butyloxycarbonyl (Boc) protecting group and the other featuring a 3,3,3-trifluoro-2-hydroxypropyl substituent. This combination of functional groups contributes to its distinctive chemical behavior and potential applications .

Chemical Reactivity

The chemical reactivity of tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate is defined by its functional groups, which offer multiple sites for potential chemical transformations. The most notable reactive features include:

  • The hydroxyl group, which can participate in esterification, oxidation, or substitution reactions

  • The Boc-protected nitrogen, which can be selectively deprotected under acidic conditions

  • The trifluoromethyl group, which provides metabolic stability and influences electronic properties

These reactive sites make the compound versatile as a synthetic intermediate for the preparation of more complex molecular structures. The trifluoromethyl group's electron-withdrawing effect also influences the reactivity of the adjacent hydroxyl group, typically making it more acidic compared to non-fluorinated analogs .

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate exist, with variations in the heterocyclic core, substituents, or functional groups. Table 2 presents a comparison of the target compound with selected structural analogs.

Table 2: Comparison of tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate with Structural Analogs

CompoundCAS NumberMolecular FormulaKey Structural DifferenceMolecular Weight (g/mol)
tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate1701505-88-5C₁₂H₂₁F₃N₂O₃Reference compound298.3
tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate132710-90-8C₁₂H₂₄N₂O₃Lacks trifluoromethyl group244.33
tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate1228631-10-4C₁₃H₂₂F₃NO₃Piperidine ring instead of piperazine297.31

The comparison illustrates how subtle structural modifications can potentially influence physicochemical properties and biological activities. For instance, the absence of the trifluoromethyl group in tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate likely results in decreased lipophilicity and potentially different metabolic stability profiles .

Current Research and Future Directions

Research Gaps

Despite the potential significance of tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate in chemical research and medicinal applications, several notable research gaps exist:

  • Limited published synthetic routes specifically for this compound

  • Insufficient data on its stability under various conditions

  • Lack of comprehensive biological activity evaluations

  • Incomplete characterization of its physicochemical properties

  • Minimal information on potential metabolic pathways

Addressing these gaps represents an opportunity for further investigation that could potentially expand the applications of this compound in various fields .

Future Research Opportunities

Future research directions for tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate might include:

  • Development of optimized and scalable synthetic routes

  • Comprehensive evaluation of biological activities against various targets

  • Detailed structure-activity relationship studies to guide further structural modifications

  • Investigation of its potential as a building block in the synthesis of complex molecules with therapeutic applications

  • Exploration of alternative applications beyond medicinal chemistry, such as in materials science or as catalysts

These research opportunities could significantly enhance understanding of the compound's properties and expand its potential applications .

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